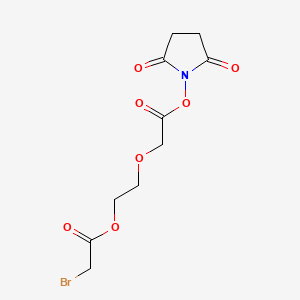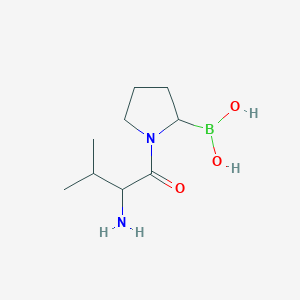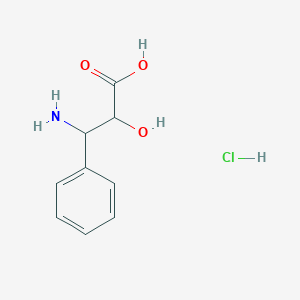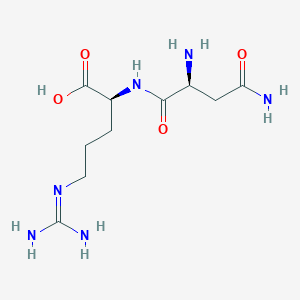
Bromoacetic-PEG1-CH2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetic-PEG1-CH2-NHS ester is a compound used primarily as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that harness the cell’s natural protein degradation system to selectively degrade target proteins. This compound is particularly valuable in the synthesis of PROTACs due to its ability to link two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoacetic-PEG1-CH2-NHS ester is synthesized through a series of chemical reactions involving the introduction of a bromoacetic acid moiety to a PEG chain, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The general steps include:
PEGylation: The PEG chain is first functionalized with a bromoacetic acid group.
Activation: The carboxyl group of the bromoacetic acid is activated using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with bromoacetic acid.
Activation and Purification: The activated ester is purified using techniques like column chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetic-PEG1-CH2-NHS ester primarily undergoes substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, PBS buffer.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, linking the PEG chain to the amine-containing molecule .
Wissenschaftliche Forschungsanwendungen
Bromoacetic-PEG1-CH2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in developing drugs for diseases caused by aberrant protein functions.
Industry: Used in the development of novel bioconjugates and drug delivery systems.
Wirkmechanismus
The mechanism of action of Bromoacetic-PEG1-CH2-NHS ester involves the formation of a stable amide bond with primary amines. In the context of PROTACs, the compound acts as a linker that brings the target protein and E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromoacetic-PEG2-CH2-NHS ester
- Bromoacetic-PEG3-CH2-NHS ester
- Bromoacetic-PEG4-CH2-NHS ester
Uniqueness
Bromoacetic-PEG1-CH2-NHS ester is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the resulting PROTAC molecule. The choice of PEG length can be tailored to optimize the properties of the final product for specific applications .
Eigenschaften
Molekularformel |
C10H12BrNO7 |
|---|---|
Molekulargewicht |
338.11 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate |
InChI |
InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2 |
InChI-Schlüssel |
CGUDRPYHKIXARD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)




![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)

![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
